tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate
Description
tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate is a carbamate derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-aminophenyl group. The tert-butyl carbamate moiety serves as a protective group for the amine, enhancing stability during synthetic processes .
The compound’s synthesis likely involves coupling tert-butyl carbamate intermediates with substituted oxane precursors under standard amidation or nucleophilic substitution conditions, as seen in similar syntheses . Potential applications include medicinal chemistry, where such scaffolds are explored for anti-inflammatory or enzyme-inhibitory activities .
Properties
IUPAC Name |
tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-16(7-9-20-10-8-16)12-5-4-6-13(17)11-12/h4-6,11H,7-10,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFKYGHXDDASPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aminophenyl oxan derivative. The reaction is usually carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloromethane. The reaction mixture is cooled to 0-5°C and stirred for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization, extraction, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized carbamates and related compounds.
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites and mechanisms of action of various enzymes.
Medicine: In the medical field, this compound has potential applications in drug development. It is explored for its ability to modulate biological pathways and its potential therapeutic effects.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Physicochemical Properties
- Solubility: The 3-aminophenyl substituent in the target compound likely improves aqueous solubility compared to bromophenyl or cyano analogs due to protonation at physiological pH . Hydroxyphenyl derivatives (e.g., ) exhibit even higher solubility but may require protection against oxidation.
- Stability : The tert-butyl carbamate group is acid-labile, a feature shared across analogs. Electron-withdrawing substituents (e.g., Br, CN) may slightly destabilize the carbamate linkage compared to electron-donating groups (NH₂, OH) .
Research Findings and Implications
Drug-Likeness : The target compound’s molecular weight (300.38) and hydrogen-bonding capacity align with Lipinski’s rules, contrasting with bulkier analogs like the bromophenyl derivative (372.26) .
Metabolic Stability: The 3-aminophenyl group may increase susceptibility to N-acetylation or oxidation compared to cyano or hydroxyphenyl derivatives .
Structural Insights : Crystallographic data for analogs (e.g., ) confirm the tetrahydropyran ring’s chair conformation, with substituents influencing packing and intermolecular interactions.
Biological Activity
Tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate is a synthetic compound that belongs to the carbamate class. Its molecular structure features a tert-butyl group attached to a carbamate moiety linked with an oxan-4-yl group, which contributes to its unique biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C14H22N2O3
- Molecular Weight : Approximately 270.34 g/mol
- Structural Characteristics : The presence of the oxane ring and the amino group significantly influences its reactivity and interaction with biological targets.
Pharmacodynamics
Research indicates that this compound exhibits notable pharmacodynamic properties, particularly in neuropharmacology. It has been shown to interact with various neurotransmitter systems, which may contribute to its therapeutic effects in neurological disorders.
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Inhibition of Enzymes : The compound has demonstrated the ability to inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase, which are implicated in Alzheimer's disease.
- IC50 Values :
- AChE: 0.17 μM
- β-secretase: 15.4 nM
- IC50 Values :
-
Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and inflammation induced by amyloid-beta (Aβ) aggregates.
- Reduction in Inflammatory Cytokines : Treatment with this compound resulted in decreased levels of TNF-α and IL-6 in astrocyte cultures exposed to Aβ.
- Antioxidant Activity : The compound also exhibits antioxidant properties, reducing malondialdehyde (MDA) levels in scopolamine-induced oxidative stress models.
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
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Neuroprotection Against Aβ Toxicity :
- In a study involving astrocytes treated with Aβ 1-42, the compound significantly diminished TNF-α levels compared to untreated controls, indicating its potential as a neuroprotective agent.
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Scopolamine-Induced Cognitive Impairment :
- In animal models, administration of the compound improved cognitive function as assessed by behavioral tests, suggesting its relevance for treating cognitive decline associated with Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Key Findings |
|---|---|---|
| Tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate | Neuropharmacological activity | Exhibits protective effects against excitotoxicity |
| Tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate | Combines piperidine and oxan structures | Demonstrates enhanced binding affinity for AChE |
| Tert-butyl (4-hydroxyphenyl)carbamate | Antioxidant activity | Effective in reducing oxidative stress markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
